molecular formula C12H14N4O3 B1328109 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid CAS No. 1119452-13-9

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B1328109
CAS No.: 1119452-13-9
M. Wt: 262.26 g/mol
InChI Key: RGCJOFDDYORSSU-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Polycondensed Heterocycles Synthesis : Research has shown that partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, which are structurally similar to the compound , can react with chlorocarboxylic acid chlorides to produce amides, leading to the formation of polycondensed heterocycles. This could be relevant for synthesizing similar structures using the compound of interest (Chernyshev et al., 2014).
  • Interaction with Other Chemical Compounds : Aminoazoles like 3-amino-5-methylpyrazole and 3,5-diamino-1,2,4-triazole have been shown to interact with various acids and ketones, forming pyrazolo[3,4-b]pyridin-6-ones and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. These interactions might be similar for the compound in focus (Lipson et al., 2007).

Biological and Pharmaceutical Applications

  • Fungicidal Activities : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which bear resemblance to the given compound, have shown promising fungicidal activities. This suggests potential applications of the compound in agricultural or pharmaceutical fungicides (Li De-jiang, 2008).
  • Supramolecular Synthons in Crystal Engineering : The unique electronic and intermolecular interactional characteristics of 1,2,4-Triazolo[1,5-a]pyridine derivatives, including those with specific substituents, are significant in forming diverse supramolecular synthons. These properties can be vital for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
  • Lead-like Compound Design : Functionalized building blocks based on triazolo[1,5-a]pyridine cores have been prepared and are likely to be useful as privileged motifs in lead-like compound design for pharmaceutical applications (Mishchuk et al., 2016).

Structural Analysis and Crystallography

  • Structural Chemistry Information : The structural chemistry of 1,2,4-triazolo[1,5-a]pyridine derivatives, including their crystal structures and conformational dynamics, is essential for pharmaceutical development and crystal engineering. Understanding these properties can aid in the development of new drugs and materials (Chai et al., 2019).

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-12(2,3)10(19)13-11-15-14-8-7(9(17)18)5-4-6-16(8)11/h4-6H,1-3H3,(H,17,18)(H,13,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJOFDDYORSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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